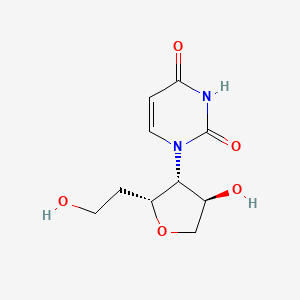

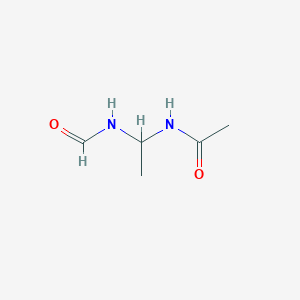

stannane CAS No. 201998-69-8](/img/structure/B12573962.png)

[(1H-2-Benzopyran-4(3H)-ylidene)methyl](tributyl)stannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano es un compuesto químico que pertenece a la clase de compuestos organoestánnicos. Se caracteriza por la presencia de una porción benzopirano unida a un grupo tributilestannano. Los compuestos organoestánnicos son conocidos por sus aplicaciones en síntesis orgánica, particularmente en reacciones radicales y como catalizadores.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de [(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano típicamente implica la reacción de un derivado de benzopirano con hidruro de tributilestannano. La reacción se lleva a cabo a menudo bajo condiciones de atmósfera inerte para evitar la oxidación y otras reacciones secundarias. Los solventes comunes utilizados en esta síntesis incluyen tolueno y diclorometano. La reacción puede ser catalizada por iniciadores radicales como el azobisisobutironitrilo (AIBN) para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de compuestos organoestánnicos, incluido [(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano, a menudo implica reacciones en lote a gran escala. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y el tiempo de reacción. Los pasos de purificación pueden incluir destilación y recristalización para obtener el producto final en forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

[(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano experimenta varios tipos de reacciones químicas, incluyendo:

Reducción: El compuesto puede participar en reacciones de reducción, a menudo facilitadas por la porción tributilestannano.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo estannano es reemplazado por otros nucleófilos.

Reacciones radicales: El compuesto es conocido por su capacidad para participar en reacciones radicales, lo que lo hace útil en la síntesis orgánica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con [(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano incluyen:

Iniciadores radicales: AIBN, peróxido de benzoílo.

Solventes: Tolueno, diclorometano.

Catalizadores: Catalizadores de metales de transición como paladio y níquel.

Principales productos formados

Los principales productos formados a partir de reacciones que involucran [(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano dependen de las condiciones de reacción específicas y los reactivos utilizados. Los productos comunes incluyen derivados de benzopirano reducidos y compuestos organoestánnicos sustituidos .

Aplicaciones Científicas De Investigación

[(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en síntesis orgánica, particularmente en reacciones radicales y como catalizador.

Biología: Investigado por sus posibles actividades biológicas, incluidos los efectos antiproliferativos contra líneas celulares cancerosas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de agentes anticancerígenos.

Industria: Utilizado en la producción de varios compuestos organoestánnicos y como catalizador en procesos industriales.

Mecanismo De Acción

El mecanismo de acción de [(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano involucra su capacidad para participar en reacciones radicales. La porción tributilestannano puede generar radicales bajo condiciones apropiadas, que luego pueden reaccionar con otras moléculas para formar nuevos productos. Esta generación de radicales está facilitada por el enlace relativamente débil estaño-hidrógeno en el grupo tributilestannano. Los efectos del compuesto en los sistemas biológicos pueden implicar interacciones con componentes celulares, lo que lleva a actividades antiproliferativas y otras actividades biológicas .

Comparación Con Compuestos Similares

Compuestos similares

Hidruro de tributilestannano: Un compuesto organoestannico de uso común en reacciones radicales.

Derivados de benzopirano: Compuestos que contienen la porción benzopirano, conocidos por sus actividades biológicas.

Unicidad

[(1H-2-Benzopiran-4(3H)-ilideno)metil]estannano es único debido a su combinación de una porción benzopirano con un grupo tributilestannano. Esta combinación imparte tanto las actividades biológicas de los derivados de benzopirano como la reactividad radical de los compuestos de tributilestannano, lo que lo convierte en un reactivo versátil en la síntesis orgánica y un posible candidato para aplicaciones terapéuticas .

Propiedades

Número CAS |

201998-69-8 |

|---|---|

Fórmula molecular |

C22H36OSn |

Peso molecular |

435.2 g/mol |

Nombre IUPAC |

tributyl(1H-isochromen-4-ylidenemethyl)stannane |

InChI |

InChI=1S/C10H9O.3C4H9.Sn/c1-8-6-11-7-9-4-2-3-5-10(8)9;3*1-3-4-2;/h1-5H,6-7H2;3*1,3-4H2,2H3; |

Clave InChI |

MCJWELFBUFCRMH-UHFFFAOYSA-N |

SMILES canónico |

CCCC[Sn](CCCC)(CCCC)C=C1COCC2=CC=CC=C21 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)

![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)

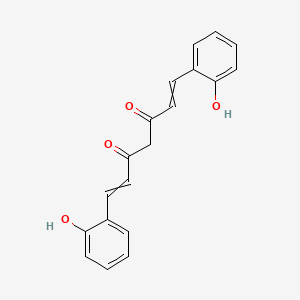

![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)

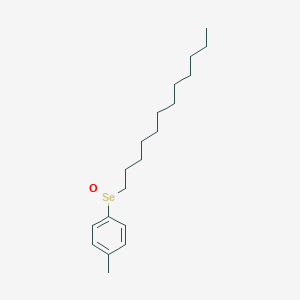

![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)